2-Bromo-7-iodo-6-methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrINOS |
|---|---|
Molecular Weight |
370.01 g/mol |
IUPAC Name |
2-bromo-7-iodo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrINOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3 |
InChI Key |
ADMXZTTYLZNCRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 7 Iodo 6 Methoxybenzo D Thiazole
Retrosynthetic Analysis of the 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole Framework
A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The primary disconnection points are the carbon-halogen bonds and the bonds forming the thiazole (B1198619) ring.
A plausible retrosynthetic pathway would first involve the disconnection of the C-I and C-Br bonds. Given the directing effects of the methoxy (B1213986) group and the thiazole ring, a sequential halogenation strategy is implied. The iodine at the C-7 position can be retrosynthetically removed, leading to the precursor 2-bromo-6-methoxybenzo[d]thiazole . This intermediate is documented as a direct precursor to the target molecule rsc.org. Subsequently, the C-Br bond at the C-2 position can be disconnected.
The core 6-methoxybenzo[d]thiazole structure can be disconnected across the thiazole ring, specifically at the C-N and C-S bonds. This leads back to a substituted 2-aminobenzenethiol derivative, which is a common starting material for benzothiazole (B30560) synthesis. The analysis suggests that the synthesis would begin with a suitably substituted benzene (B151609) derivative, followed by the construction of the benzothiazole core, and finally, sequential, regioselective halogenation.
Classical and Modern Approaches to Benzo[d]thiazole Core Construction
The formation of the benzo[d]thiazole core is a foundational step in the synthesis of the target molecule. Various methods have been developed, ranging from classical condensation reactions to modern catalyzed cyclizations.
Condensation Reactions of 2-Aminobenzenethiols with Precursors
The most prevalent method for constructing the 2-substituted benzothiazole skeleton is the condensation of a 2-aminobenzenethiol with a suitable one-carbon electrophile. mdpi.comresearchgate.netnih.gov This approach is highly versatile, allowing for the introduction of various substituents at the 2-position.
Common precursors and catalysts used in these condensation reactions include:
Aldehydes: 2-Aminothiophenols react with aldehydes to form 2-substituted benzothiazoles. These reactions can be promoted by various catalysts, including iodine, H2O2/HCl, or conducted under catalyst-free conditions in specific solvent systems like DMSO. mdpi.comorganic-chemistry.org
Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles provides an efficient route to 2-substituted benzothiazoles under mild conditions. mdpi.comorganic-chemistry.org
Carboxylic Acids and Derivatives: Direct condensation with carboxylic acids, often facilitated by catalysts like polyphosphoric acid, is a classical approach. indexcopernicus.com Alternatively, acid chlorides can be used.
Ketones: The condensation can also be performed with ketones, expanding the scope of possible substituents at the C-2 position. mdpi.com
These reactions often proceed through the formation of a thiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
| Precursor | Catalyst/Reagent | Conditions | Reference |
|---|---|---|---|
| Aldehydes | Iodine | DMF | organic-chemistry.org |
| Nitriles | Cu(OAc)₂ | Ethanol, 70°C | organic-chemistry.org |
| Carboxylic Acids | Polyphosphoric acid | Heating | indexcopernicus.com |
| α-Keto Acids | None | Water, Heating | organic-chemistry.org |
Cyclization Strategies for Thiazole Ring Formation
Beyond the direct condensation of 2-aminobenzenethiols, other cyclization strategies focus on forming the thiazole ring from different precursors.
Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides. It is a highly effective strategy for synthesizing benzothiazoles, particularly when specific substitution patterns are desired. studylib.netnih.gov
Intramolecular C-S Bond Formation: Another approach involves the intramolecular cyclization of ortho-substituted anilines, such as N-(2-chlorophenyl)benzothioamides. indexcopernicus.com This can be catalyzed by transition metals like copper. Base-promoted, transition-metal-free intramolecular C–S bond coupling is also a viable and advantageous route. nih.gov
Oxidative Cyclization: The reaction of anilines with potassium thiocyanate can produce a thiourea intermediate, which undergoes oxidative cyclization to form a 2-aminobenzothiazole (B30445). nih.gov Similarly, oxidative cyclization of thiol-containing triazolium salts has been observed. nih.gov
| Strategy | Starting Material | Key Reagent/Catalyst | Reference |
|---|---|---|---|
| Jacobsen Cyclization | Thiobenzanilides | Base (e.g., K₃Fe(CN)₆/NaOH) | studylib.net |
| Intramolecular C-S Coupling | N-(2-halophenyl)thioamides | Base or Copper Catalyst | nih.govindexcopernicus.com |
| Oxidative Cyclization | Aniline (B41778) + KSCN | Oxidizing Agent (e.g., Bromine) | indexcopernicus.comnih.gov |
Regioselective Halogenation Strategies for Bromine and Iodine Introduction
The introduction of bromine at the C-2 position and iodine at the C-7 position requires careful control of regioselectivity. The existing methoxy group at C-6 is an activating ortho-para director, while the benzothiazole moiety itself has distinct electronic properties influencing electrophilic substitution.
Direct Electrophilic Halogenation Protocols
Direct electrophilic aromatic substitution is a common method for introducing halogens onto an aromatic ring. The success of this strategy depends on the substrate's reactivity and the directing effects of existing substituents.
For the benzothiazole ring system, direct halogenation can be challenging due to its electron-deficient nature compared to benzene. However, the presence of the activating methoxy group at the C-6 position facilitates electrophilic attack on the benzene portion of the molecule. The methoxy group directs incoming electrophiles to the C-5 and C-7 positions. Therefore, direct iodination of a 6-methoxybenzo[d]thiazole precursor could potentially install the iodine at the desired C-7 position. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used for such transformations. researchgate.net
Sequential Functionalization for Orthogonal Halogenation
To achieve the specific 2-bromo-7-iodo substitution pattern, a sequential approach is more practical than attempting a one-pot dihalogenation. This allows for precise control over the location of each halogen.
A feasible synthetic route involves the preparation of 2-bromo-6-methoxybenzo[d]thiazole as a key intermediate. This can be achieved either by starting with a pre-brominated 2-aminothiophenol derivative or by first forming the 6-methoxybenzo[d]thiazole core and then selectively brominating the C-2 position. The C-2 position of the benzothiazole ring is susceptible to functionalization.
With the 2-bromo-6-methoxybenzo[d]thiazole intermediate in hand, the final step is the regioselective introduction of iodine at the C-7 position. rsc.org The methoxy group at C-6 strongly directs the incoming iodine electrophile to the ortho C-7 position. This directed iodination can be accomplished using various iodinating agents. C-H activation strategies, often catalyzed by palladium, have emerged as powerful tools for the direct and regioselective functionalization of heteroarenes. chemrxiv.orgrsc.orgchemrxiv.org Alternatively, classical electrophilic iodination using reagents like I2/PhI(OAc)2 can achieve the desired transformation. chemrxiv.org Another established method for introducing iodine is through a Sandmeyer-type reaction, which involves the diazotization of a corresponding amino group followed by substitution with iodide. researchgate.net
Directed Methoxy Group Functionalization and Installation
The presence and position of a methoxy group on the benzo[d]thiazole ring are critical, as it significantly influences the electronic properties of the molecule and can direct the position of subsequent functionalization, such as halogenation. The synthesis of methoxy-substituted benzothiazoles can be achieved through several routes, often involving the cyclization of a correspondingly substituted 2-aminothiophenol with an appropriate reaction partner. nih.gov
In the context of this compound, the methoxy group at the C-6 position plays a directing role in the introduction of the iodine and bromine atoms. Methoxy groups are activating ortho-, para-directors in electrophilic aromatic substitution reactions. Therefore, the installation of the iodo group at the C-7 position and the bromo group at the C-2 position would likely involve a multi-step synthetic sequence where the directing effects of the methoxy group and the thiazole ring are carefully manipulated.
An alternative approach involves the ipso-substitution of a methoxy group already present on a precursor molecule. For instance, research has shown that N-(2,4,5-trimethoxyphenyl)thiobenzanilides can undergo cyclization where a methoxy group is displaced, leading to the formation of a benzothiazole with a different substitution pattern than expected. researchgate.net This highlights the complex reaction mechanisms that can be harnessed for the specific placement of functional groups.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving a high yield and selectivity for a polysubstituted molecule like this compound requires careful optimization of multiple reaction parameters. The choice of catalyst, solvent, and temperature are paramount in controlling the reaction pathway and minimizing the formation of unwanted byproducts.
Catalyst Systems in Benzo[d]thiazole Synthesis
A wide array of catalyst systems has been developed to facilitate the synthesis of the benzothiazole core and its derivatives. These catalysts enhance reaction rates, improve yields, and can provide selectivity for specific isomers. The choice of catalyst is often dependent on the specific type of reaction being performed, such as condensation, cyclization, or cross-coupling.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming C-C bonds, for instance, by coupling a bromo-substituted benzothiazole with a suitable boronic acid. nih.gov Copper-NHC (N-heterocyclic carbene) complexes have been effectively used for intramolecular S-arylation to form 2-arylbenzothiazoles. nih.gov For condensation reactions, simpler catalytic systems like a mixture of H₂O₂/HCl in ethanol can efficiently produce benzothiazoles from 2-aminothiophenols and aldehydes at room temperature. nih.gov Heterogeneous catalysts, such as SnP₂O₇, offer the advantage of easy separation and reusability, contributing to more sustainable synthetic processes. mdpi.com
Table 1: Catalyst Systems in Benzothiazole Synthesis
| Catalyst System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Thiazole bromides and boronic acids | Efficient C-C bond formation. nih.gov |
| Copper NHC Complex | Intramolecular S-arylation | 2-halogenothioanilides | Good yields for various substituents. nih.gov |
| H₂O₂/HCl | Oxidative Condensation | 2-aminothiophenol and aldehydes | Room temperature reaction, simple reagents. nih.gov |
| SnP₂O₇ | Condensation | 2-aminothiophenol and aldehydes | High yields, short reaction times, reusable catalyst. mdpi.com |
| Fe(II) triflate | Acylation | Benzothiazole and oximes | Alternative to Friedel-Crafts acylation. nih.gov |
Solvent and Temperature Influence on Reaction Outcomes
The reaction medium and temperature profoundly affect the synthesis of benzothiazoles. The solvent's polarity can influence the solubility of reactants and intermediates, while temperature affects reaction rates and can determine the thermodynamic versus kinetic product distribution.
Classical methods often employ high-boiling point solvents like toluene at reflux (110°C) for condensation reactions. nih.gov However, modern approaches often utilize more benign solvents. For example, reactions have been successfully carried out in ethanol at room temperature. nih.gov The synthesis of 2,6-dibromo benzothiazole has been reported using chloroform at temperatures between 45-55°C. google.com Microwave-assisted synthesis, often in solvents like acetic acid, can dramatically reduce reaction times from hours to minutes. mdpi.com The development of aqueous synthetic methods represents a significant advancement, aligning with the principles of green chemistry. researchgate.net
Table 2: Influence of Solvent and Temperature on Benzothiazole Synthesis
| Solvent | Temperature | Reaction Type | Outcome |
|---|---|---|---|
| Toluene | 110°C (Reflux) | Condensation | Standard classical condition. nih.gov |
| Ethanol | Room Temperature | Oxidative Condensation | Milder conditions, good yields. nih.gov |
| Chloroform | 45-55°C | Bromination | Controlled halogenation. google.com |
| Acetic Acid | Microwave Irradiation | Condensation | Rapid synthesis (minutes), high yield. mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of benzothiazoles is an area of active research, aiming to reduce the environmental impact of chemical processes. mdpi.com Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. nih.gov
The use of water as a reaction solvent is a prime example of a green chemistry approach, as it is non-toxic, inexpensive, and readily available. researchgate.net Energy efficiency is another core principle, addressed by employing methods like microwave irradiation and visible-light-promoted reactions. nih.govmdpi.com Microwave-assisted procedures are known for their short reaction times and high yields, significantly reducing energy consumption compared to conventional heating. mdpi.com Visible-light photocatalysis offers a metal-free and mild alternative for promoting reactions that might otherwise require harsh reagents or conditions. nih.govrsc.org
Reactivity and Mechanistic Investigations of 2 Bromo 7 Iodo 6 Methoxybenzo D Thiazole
Differential Reactivity of Carbon-Bromine vs. Carbon-Iodine Bonds
The primary feature governing the reactivity of 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole is the differential reactivity of the carbon-iodine (C-I) bond at the 7-position and the carbon-bromine (C-Br) bond at the 2-position. This selectivity is particularly pronounced in transition-metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. Generally, the reactivity order for aryl halides is I > Br > Cl. This is attributed to the bond dissociation energies (BDEs), where the C-I bond is weaker and thus more readily cleaved by the palladium catalyst than the C-Br bond. nih.gov This principle allows for the regioselective functionalization of dihalogenated substrates like this compound.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For this compound, the reaction can be tuned to occur selectively at the C-I bond by using mild reaction conditions, such as lower temperatures and specific palladium catalysts and ligands. nih.govnih.gov For instance, reacting the compound with an arylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base would likely yield the 7-aryl-2-bromobenzothiazole derivative. Subsequent, more forcing conditions could then be used to functionalize the C-Br bond. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for selective coupling at the 7-position. wikipedia.orgrsc.org The reaction's versatility and tolerance for various functional groups make it a powerful tool for modifying the benzothiazole (B30560) scaffold. psu.eduuwindsor.ca The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yields. rsc.org
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The regioselectivity is governed by the relative rates of oxidative addition, with the C-I bond reacting preferentially. buecher.deresearchgate.net This allows for the introduction of a vinyl group at the 7-position while leaving the bromine at the 2-position intact for further transformations. The regioselectivity of the Heck reaction can also be influenced by whether the catalytic cycle proceeds through a neutral or cationic pathway. libretexts.orgnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The well-established reactivity trend (I > Br) is highly effective in Sonogashira couplings, enabling the selective alkynylation at the C7 position of this compound. libretexts.orgresearchgate.net Copper(I) is often used as a co-catalyst, and the reaction is typically carried out in the presence of an amine base. organic-chemistry.orgmdpi.com
| Reaction | Reactive Site | Typical Conditions | Product Type |
| Suzuki Coupling | C7-I (selective) | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 7-Aryl-2-bromo-6-methoxybenzo[d]thiazole |
| Stille Coupling | C7-I (selective) | Pd(0) catalyst, Organostannane (R-SnBu₃), Solvent (e.g., Toluene) | 7-Substituted-2-bromo-6-methoxybenzo[d]thiazole |
| Heck Reaction | C7-I (selective) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base, Alkene | 7-Vinyl-2-bromo-6-methoxybenzo[d]thiazole |
| Sonogashira Coupling | C7-I (selective) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Alkyne | 7-Alkynyl-2-bromo-6-methoxybenzo[d]thiazole |
Nucleophilic Aromatic Substitution Pathways
The benzothiazole ring is inherently electron-deficient, particularly at the C2 position, due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com This makes the C2 position susceptible to nucleophilic attack. Consequently, the bromine atom at C2 is activated towards nucleophilic aromatic substitution (SNAAr). While the C-I bond is weaker, the electronic activation at the C2 position often makes the C-Br bond more susceptible to direct substitution by strong nucleophiles like alkoxides, thiolates, or amines. nih.govbeilstein-journals.org The outcome can be influenced by the nature of the nucleophile and the reaction conditions.
Reactivity at the Methoxy (B1213986) Group and its Derivatization
The methoxy group at the 6-position is an important functional handle. It can be cleaved to reveal a hydroxyl group (a phenol), which can then be used for further derivatization.
O-Demethylation: The conversion of the methoxy group to a hydroxyl group is typically achieved under harsh conditions using strong Lewis acids or Brønsted acids. chem-station.com
Boron tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via a complex formed between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com
Hydrobromic acid (HBr): Heating with concentrated HBr is a classical method for ether cleavage. The reaction involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion. chem-station.com
Other Reagents: Reagents like aluminum chloride (AlCl₃) or certain alkyl thiols under basic conditions can also effect O-demethylation. chem-station.comnih.gov
Once the 6-hydroxy-2-bromo-7-iodobenzothiazole is formed, the phenolic hydroxyl group can be derivatized through various reactions, such as alkylation (Williamson ether synthesis), acylation to form esters, or conversion to sulfonates. nih.gov These reactions significantly expand the molecular diversity that can be generated from the parent compound.
Electrophilic and Nucleophilic Behavior of the Benzo[d]thiazole Ring System
The reactivity of the benzo[d]thiazole ring is a blend of the properties of its constituent benzene (B151609) and thiazole (B1198619) rings.
Nucleophilic Character: The C2 position of the thiazole ring is the most electron-deficient and acidic. pharmaguideline.com This position is vulnerable to attack by strong nucleophiles. If the C2 position is unsubstituted, it can be deprotonated by strong bases like organolithium reagents to form a nucleophilic organometallic species, which can then react with various electrophiles. pharmaguideline.com In the case of this compound, this position is already functionalized with a bromine atom, which as discussed, is susceptible to nucleophilic substitution.
Electrophilic Character: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) occurs on the benzene portion of the ring system. The directing effects of the fused thiazole ring and the existing substituents (methoxy and iodo) will determine the position of further substitution. The methoxy group is a strong activating, ortho-, para-director, while the iodine is a deactivating, ortho-, para-director. The fused thiazole ring itself is generally deactivating. The interplay of these effects would likely direct incoming electrophiles to the C4 or C5 positions, though steric hindrance from the adjacent iodine at C7 would be a significant factor. Computational studies can help predict the most likely site of electrophilic attack. scirp.org
C-H Activation and Functionalization Studies on Related Benzo[d]thiazoles
Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocyclic compounds, avoiding the need for pre-installed halogen handles. acs.org For the benzothiazole scaffold, palladium-catalyzed C-H functionalization is a well-established method. rsc.orgchemrxiv.org
Research on various benzothiazole derivatives has shown that the C2-H bond is the most readily functionalized due to its higher acidity and proximity to the heteroatoms. nih.gov However, with the C2 position already occupied in this compound, attention turns to the other C-H bonds on the benzene ring (C4 and C5).
Recent studies have demonstrated that regioselective C-H activation at other positions is possible through the use of directing groups or specific catalytic systems. For example, some palladium catalytic systems have been developed that can selectively arylate the C7 position of benzothiazoles. acs.org While the target molecule has an iodine at C7, these studies indicate that other C-H bonds on the benzene ring can be targeted under the right conditions. Nickel-catalyzed methods have also been developed for intramolecular C-H functionalization to synthesize 2-substituted benzothiazoles. organic-chemistry.org Furthermore, visible-light photoredox catalysis offers a metal-free alternative for C-H functionalization to form the benzothiazole ring. acs.orgbohrium.com
Computational Chemistry Approaches to Predict Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reactivity and selectivity of molecules like this compound. These methods can predict various electronic properties that correlate with experimental observations.
Bond Dissociation Energies (BDEs): Calculations can quantify the strength of the C-Br and C-I bonds. Such studies consistently show that the C-I bond has a lower BDE than the C-Br bond, which in turn is lower than the C-Cl bond. nih.govresearchgate.net This theoretical data supports the observed selectivity in palladium-catalyzed cross-coupling reactions, where the weaker C-I bond undergoes oxidative addition more readily.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. scirp.org For a benzothiazole system, these maps typically show an electron-deficient (blue) region around the C2 position, confirming its susceptibility to nucleophilic attack. The benzene ring and heteroatoms will show more electron-rich (red/yellow) areas, indicating sites for electrophilic attack or coordination to metals. scirp.org
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is often localized on the C-X bonds, and a lower LUMO energy can indicate a greater susceptibility to nucleophilic attack or oxidative addition. The HOMO distribution indicates the most nucleophilic sites, relevant for electrophilic substitution. scirp.org
| Computational Parameter | Predicted Property | Relevance to Reactivity |
| Bond Dissociation Energy (BDE) | C-I bond is weaker than C-Br bond. nih.gov | Predicts preferential cleavage of the C-I bond in Pd-catalyzed cross-coupling reactions. |
| Molecular Electrostatic Potential (MEP) | Electron-deficient region at C2; electron-rich regions on the benzene ring. scirp.org | Identifies C2 as a likely site for nucleophilic attack and the benzene ring for electrophilic attack. |
| LUMO Energy & Distribution | Lower energy LUMO associated with C-X bonds. | A lower LUMO energy can indicate higher reactivity towards oxidative addition at that site. |
| Atomic Charges | Partial positive charge at C2. | Explains the susceptibility of the C2 position to attack by nucleophiles. |
Strategic Applications As a Synthetic Intermediate
Construction of Polyfunctionalized Benzo[d]thiazole Derivatives
The 2-bromo-7-iodo-6-methoxybenzo[d]thiazole scaffold is primed for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of polyfunctionalized benzo[d]thiazole derivatives. The presence of bromo, iodo, and methoxy (B1213986) groups, in addition to the reactive C2 position of the thiazole (B1198619) ring, provides multiple handles for chemical modification.
The synthesis of such derivatives often begins with the preparation of a 2-aminobenzothiazole (B30445) precursor. For instance, the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate, followed by oxidative cyclization with bromine, can yield 2-amino-6-methoxybenzothiazole. ekb.eg Subsequent halogenation steps can then introduce the bromo and iodo moieties at the desired positions.
Once the this compound core is obtained, a variety of substitution reactions can be employed to introduce further functionality. The inherent reactivity of the C-I and C-Br bonds allows for the introduction of aryl, alkyl, and other organic fragments through cross-coupling reactions. Furthermore, the 2-bromo position can be a site for nucleophilic substitution, allowing for the introduction of amines, thiols, and other nucleophiles.
Sequential and Orthogonal Transformations Utilizing Distinct Halogen Reactivities
A key strategic advantage of this compound is the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity difference allows for selective, sequential, and orthogonal transformations, enabling the stepwise construction of complex molecules.
For example, a Sonogashira coupling can be performed selectively at the more reactive 7-iodo position, leaving the 2-bromo position intact for a subsequent, different cross-coupling reaction. This orthogonal reactivity is crucial for the efficient synthesis of unsymmetrically substituted benzothiazole (B30560) derivatives.
Table 1: Regioselective Cross-Coupling Reactions of Dihalogenated Heterocycles
| Cross-Coupling Reaction | Reactive Site | Typical Conditions | Product Type |
| Suzuki-Miyaura | C-I > C-Br | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid | Aryl or heteroaryl substituted |
| Sonogashira | C-I > C-Br | Pd catalyst, Cu(I) co-catalyst, alkyne, base (e.g., Et₃N) | Alkynyl substituted |
| Buchwald-Hartwig | C-I > C-Br | Pd catalyst, ligand (e.g., BINAP), amine, base (e.g., NaOtBu) | Amino substituted |
| Stille | C-I > C-Br | Pd catalyst, organostannane reagent | Alkyl, aryl, or vinyl substituted |
| Negishi | C-I > C-Br | Pd or Ni catalyst, organozinc reagent | Alkyl or aryl substituted |
Role in the Synthesis of Complex Heterocyclic Systems
The functional group handles on this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Through a series of sequential reactions, the benzothiazole core can be annulated with additional rings, leading to novel polycyclic aromatic heterocycles. synthesisspotlight.com
For instance, the introduction of an amino group at the 7-position via a Buchwald-Hartwig amination, followed by intramolecular cyclization with a suitable partner introduced at the 2-position, could lead to the formation of a new heterocyclic ring fused to the benzothiazole core. The methoxy group can also be a site for further reactions, such as demethylation to a phenol, which can then participate in cyclization reactions. The ability to build upon the benzothiazole scaffold in a controlled manner is a significant advantage in the synthesis of novel and complex heterocyclic structures with potential biological or material applications.
Precursor for Advanced Organic Materials Synthesis
The benzothiazole moiety is a known component in various organic functional materials, including organic light-emitting diodes (OLEDs) and organic semiconductors. soton.ac.uk The electron-deficient nature of the thiazole ring, combined with the potential for extensive conjugation through substitution on the benzene (B151609) ring, makes benzothiazole derivatives attractive candidates for these applications.
This compound serves as a key building block for creating highly conjugated systems. Through sequential cross-coupling reactions, extended π-systems can be constructed by attaching various aromatic and heteroaromatic units at the 2- and 7-positions. The methoxy group can also influence the electronic properties of the final material, and its presence can improve solubility and processability. The ability to precisely tune the electronic and photophysical properties of the resulting materials through the controlled introduction of different substituents makes this compound a promising precursor in the field of materials science.
Methodologies for Incorporation into Pharmacophore Scaffolds (Focus on Chemical Synthesis)
The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijper.orgnih.gov The ability to functionalize the this compound core at multiple positions allows for the systematic exploration of the chemical space around this pharmacophore, which is a crucial aspect of modern drug discovery. nih.gov
Synthetic methodologies for incorporating this scaffold into potential drug candidates often involve the strategic use of cross-coupling reactions to attach fragments that can interact with specific biological targets. For example, a Suzuki-Miyaura coupling could be used to introduce a phenyl group at the 7-position, while a subsequent amination at the 2-position could introduce a side chain designed to interact with a key amino acid residue in an enzyme's active site.
Table 2: Common Pharmacophore Features of Benzothiazole Derivatives
| Pharmacophore Feature | Position on Benzothiazole | Common Substituents | Potential Biological Activity |
| Hydrogen Bond Donor/Acceptor | 2-position | Amino, amido, hydrazino groups | Anticancer, Antimicrobial |
| Aromatic/Hydrophobic Group | 2- and 7-positions | Phenyl, substituted phenyl, other aromatic heterocycles | Anticancer, Anti-inflammatory |
| Linker to other moieties | 6-position (via methoxy) | Alkoxy chains, ether linkages | Modulation of physicochemical properties |
The versatility of this compound as a synthetic intermediate facilitates the generation of focused libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Advanced Characterization Methodologies for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Regiochemical Assignment
No published NMR data (¹H NMR or ¹³C NMR) for 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole could be found. This technique would be essential for confirming the specific arrangement of the bromo, iodo, and methoxy (B1213986) substituents on the benzothiazole (B30560) core by analyzing chemical shifts, coupling constants, and nuclear Overhauser effects.
Mass Spectrometry Techniques (HRMS) for Molecular Formula Confirmation
There is no available High-Resolution Mass Spectrometry (HRMS) data to confirm the exact molecular formula (C₈H₅BrINOS) of the compound. HRMS would provide a highly accurate mass measurement, which is crucial for verifying the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases reveals no published crystal structure for this compound. X-ray crystallography would be the definitive method for determining its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
No experimental Infrared (IR) or Raman spectra are available for this compound. These techniques would help identify characteristic vibrational modes associated with its functional groups, such as the C-Br, C-I, C-O, and C=N bonds, and the vibrations of the aromatic rings.
Spectroscopic Probes for Reaction Monitoring and Kinetic Studies
There are no studies in the public domain that utilize this compound as a spectroscopic probe or detail its use in monitoring chemical reactions or kinetic studies.
Quantum Chemical Calculations (DFT, FMO) for Electronic Structure and Reactivity Descriptors
No computational studies, such as Density Functional Theory (DFT) or Frontier Molecular Orbital (FMO) analysis, have been published for this specific molecule. Such calculations would provide theoretical insights into its electronic properties, orbital energies (HOMO-LUMO), and reactivity.
Emerging Research Avenues and Future Outlook
Development of More Sustainable and Green Synthetic Routes
Future research will likely focus on developing more environmentally benign methods for synthesizing and functionalizing 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole and related compounds. Traditional synthetic pathways often suffer from drawbacks like harsh reaction conditions, the use of toxic reagents, and low atom economy. researchgate.net Green chemistry principles are pushing for the adoption of cleaner protocols.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed without a catalyst, potentially under microwave irradiation or in solvent-free conditions, can significantly reduce waste and energy consumption. mdpi.comnih.gov
Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry. rsc.orgorgchemres.org Developing protocols for benzothiazole (B30560) synthesis in aqueous media, perhaps facilitated by reagents like copper sulfate, offers a significant improvement over traditional organic solvents. orgchemres.org
One-Pot Procedures: Multi-component, one-pot syntheses streamline the creation of complex benzothiazole derivatives, reducing the need for intermediate purification steps, which saves time, resources, and minimizes waste generation. nanomaterchem.comnih.govacs.orgmdpi.com
Reusable Catalysts: The design of heterogeneous or recyclable catalysts, such as those based on magnetic nanoparticles or ionogels, allows for easy separation from the reaction mixture and reuse, aligning with sustainability goals. mdpi.comnanomaterchem.com
By focusing on these strategies, chemists can create pathways to halogenated benzothiazoles that are not only efficient but also have a reduced environmental footprint.
Exploration of Novel Catalytic Systems for Benzo[d]thiazole Derivatization
The differential reactivity of the C–I and C–Br bonds in this compound is a key feature that allows for selective, sequential functionalization. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. nih.govnbinno.com This reactivity difference is a powerful tool for introducing different substituents at the C7 and C2 positions, respectively.
Future research will continue to explore novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
Palladium Catalysis: Palladium-based catalysts are workhorses for cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Research will focus on developing more active and robust palladium catalysts that can operate under milder conditions and tolerate a wider range of functional groups. The speciation of the palladium catalyst (mononuclear, cluster, or nanoparticle) can influence site-selectivity, offering another avenue for controlling reaction outcomes. nih.gov
Copper and Nickel Catalysis: Copper and nickel catalysts are emerging as more economical and sustainable alternatives to palladium for certain C-H activation and cross-coupling reactions. nih.govmdpi.com Investigating their application for the selective derivatization of dihalogenated benzothiazoles is a promising area.
Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful method for forming C–S and C–C bonds via radical pathways, often under very mild conditions using air as the terminal oxidant. acs.orgbohrium.com Applying this technology to the functionalization of the benzothiazole core could unlock new reaction pathways.
Ruthenium Catalysis: Ruthenium catalysts have shown utility in the intramolecular oxidative coupling of N-arylthioureas to form benzothiazoles and can be used for C-H functionalization, presenting another catalytic tool for derivatization. nih.govmdpi.com
The table below summarizes various catalytic approaches relevant to benzothiazole synthesis and derivatization, highlighting the diversity of modern catalytic methods.
| Catalytic Approach | Metal/System | Reaction Type | Key Advantages |
| Cross-Coupling | Palladium (Pd), Copper (Cu) | C-C, C-N, C-O bond formation | High efficiency, broad substrate scope, predictable selectivity (C-I > C-Br). nih.govnih.gov |
| C-H Functionalization | Ruthenium (Ru), Palladium (Pd), Cobalt (Co) | Direct introduction of functional groups | Avoids pre-functionalization, increases atom economy. mdpi.comacs.orgmdpi.com |
| Photoredox Catalysis | Ruthenium (Ru) or Iridium (Ir) complexes | Radical cyclization, C-S bond formation | Uses visible light, mild conditions, often uses O2 as oxidant. acs.orgbohrium.com |
| Nanoparticle Catalysis | Fe3O4-supported Cu(I), ZnO NPs | Condensation, cyclization | High reusability, high yields, often in green solvents or solvent-free. mdpi.comnanomaterchem.com |
| Electrochemical Synthesis | Catalyst-free | Oxidative C-S bond formation | Avoids chemical oxidants, high current efficiency, suitable for flow chemistry. nih.govresearchgate.netthieme-connect.com |
This table is generated based on data from the text and is for illustrative purposes.
Applications in Chemical Biology Probe Development (Focus on synthetic accessibility)
The benzothiazole scaffold is a well-known fluorophore, and its derivatives are frequently used in the development of fluorescent probes for detecting biologically relevant species. researchgate.netnih.govmdpi.comnih.gov The structure of this compound is particularly well-suited for creating sophisticated chemical biology probes due to its synthetic accessibility for diversification.
The key advantage lies in the ability to perform sequential, site-selective cross-coupling reactions. This allows for a modular approach to probe design:
Functionalization at C7: The more reactive iodo group can be replaced first, for example, with a recognition element (e.g., a group that binds to a specific enzyme or biomolecule) via a Suzuki or Sonogashira coupling.
Functionalization at C2: The remaining bromo group can then be functionalized in a second cross-coupling reaction, perhaps to attach a reporter group (like a quencher, a different fluorophore for FRET, or a handle for immobilization).
This synthetic accessibility makes it possible to systematically tune the properties of the probe. The methoxy (B1213986) group at the C6 position can also influence the photophysical properties of the resulting molecule, potentially enhancing quantum yields or shifting emission wavelengths. This strategic placement of reactive handles makes the core molecule an ideal platform for building libraries of probes to screen for desired activities in biological systems. nih.govmdpi.com
Integration into Automated and High-Throughput Synthesis Platforms
The modular and sequential nature of the reactions used to derivatize this compound makes it an excellent candidate for integration into automated synthesis platforms. High-throughput synthesis allows for the rapid creation of large libraries of related compounds, which is invaluable for drug discovery and materials science.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and ease of scale-up. researchgate.netakjournals.com Electrochemical synthesis of benzothiazoles has been successfully demonstrated in flow reactors, a technique that avoids chemical oxidants and can be readily automated. researchgate.netthieme-connect.com A flow platform could be designed to perform the sequential cross-coupling reactions on the dihalogenated core, where the substrate flows from one reactor with a specific catalyst and coupling partner to a second reactor with different reagents, enabling a streamlined, multi-step synthesis.
Robotic Synthesis: Automated liquid-handling robots can be programmed to perform the necessary reactions in microplates, allowing for the parallel synthesis of hundreds or thousands of distinct derivatives from the this compound scaffold. This would enable the rapid exploration of the chemical space around the benzothiazole core for applications in medicinal chemistry and materials development.
Theoretical and Computational Advancements in Predicting Halogenated Heterocycle Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules like this compound. nbu.edu.saresearchgate.netscirp.orgmdpi.comproteobiojournal.comnih.gov
Future research in this area will provide deeper insights and predictive power for synthetic chemists:
Predicting Site-Selectivity: DFT calculations can accurately model the electronic structure of the molecule and predict the relative activation barriers for oxidative addition of a transition metal catalyst to the C-I versus the C-Br bond. This can help in selecting the optimal catalyst and reaction conditions to ensure high site-selectivity. mdpi.comresearchgate.net
Understanding Substituent Effects: Computational models can elucidate how the electron-donating methoxy group and the electron-withdrawing thiazole (B1198619) ring influence the reactivity of the two halogenated positions. scirp.org This understanding is crucial for designing new derivatives with desired electronic and photophysical properties.
Mechanism Elucidation: DFT can be used to map out the entire catalytic cycle for cross-coupling reactions, identifying key intermediates and transition states. This knowledge can guide the development of more efficient catalysts. researchgate.net
Predicting Properties: Time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of novel derivatives before they are synthesized, accelerating the discovery of new fluorescent probes and materials with specific optical properties. researchgate.net
By combining theoretical predictions with empirical synthetic work, researchers can more rapidly and efficiently explore the vast chemical possibilities offered by the this compound scaffold.
Q & A
Basic: What synthetic strategies are employed to prepare 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves halogenation of a benzothiazole precursor. Key steps include:
- Bromination/Iodination: Sequential halogenation using reagents like bromine (Br₂) or iodine (I₂) under controlled temperatures (0–5°C) to minimize side reactions .
- Thiazole Ring Formation: Condensation of substituted aniline derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid, as demonstrated for analogous 6-bromo-2-aminobenzothiazole derivatives .
- Critical Parameters:
Basic: Which analytical techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- 1H/13C NMR: Confirms substitution patterns (e.g., methoxy at C6, bromo/iodo at C2/C7). Splitting patterns distinguish aromatic protons .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~383–385 for Br/I isotopes) .
- HPLC: Assesses purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Elemental Analysis: Matches calculated vs. observed C, H, N, S content (±0.3%) .
Advanced: How can contradictory biological activity data for halogenated benzothiazoles be systematically addressed?
Answer: Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized Assays: Use common cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 6-methoxy vs. 6-nitro groups on anticancer activity) .
- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends (e.g., iodine’s role in enhancing membrane permeability) .
Advanced: What computational approaches predict the bioactivity of this compound derivatives?
Answer:
- DFT Calculations: Model HOMO/LUMO energies to predict electron-withdrawing effects of halogens (e.g., iodine lowers LUMO, enhancing electrophilic interactions) .
- Molecular Docking: Simulate binding to targets (e.g., c-MYC G-quadruplex DNA) using software like AutoDock Vina. Thiazole’s planar structure favors π-π stacking .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 indicates moderate lipophilicity) .
Basic: What safety protocols are recommended for handling halogenated benzothiazoles in the lab?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of volatile halogenated byproducts.
- Waste Disposal: Segregate halogenated waste for incineration or licensed disposal .
Advanced: How can synthetic scalability of this compound be improved without compromising purity?
Answer:
- Flow Chemistry: Continuous reactors enhance heat dissipation and reduce side reactions during halogenation .
- Catalytic Halogenation: Use N-iodosuccinimide (NIS) or CuBr₂ for regioselective iodination/bromination .
- In-Line Monitoring: FTIR or HPLC tracks reaction progress in real time .
Basic: Which in vitro assays evaluate the antimicrobial potential of this compound?
Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays: Determine bactericidal kinetics over 24 hours .
- Biofilm Inhibition: Crystal violet staining quantifies biofilm disruption .
Advanced: What structural modifications enhance the anticancer selectivity of halogenated benzothiazoles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
